molecular formula C39H44N2O7 B000048 Hernandezine CAS No. 6681-13-6

Hernandezine

Cat. No.: B000048
CAS No.: 6681-13-6
M. Wt: 652.8 g/mol
InChI Key: FUZMQNZACIFDBL-KYJUHHDHSA-N
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Description

Hernandezine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
This compound is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.

Mechanism of Action

Target of Action

Hernandezine, a bisbenzylisoquinoline alkaloid, primarily targets the AMP-activated protein kinase (AMPK) in cells . AMPK is a sensor of cellular energy status and is activated under high intracellular AMP conditions such as hypoxia or nutrient deprivation .

Mode of Action

this compound interacts with its target, AMPK, by directly activating it . This activation of AMPK is induced when the cellular energy state is suppressed, suggesting a close relationship between metabolic glucose anomalies and the pharmacological action of this compound .

Biochemical Pathways

The activation of AMPK by this compound leads to the induction of autophagy, a highly coordinated process responsible for maintaining normal cellular homeostasis under nutrient deprivation conditions . This process involves the lysosomal degradation of cellular components such as misfolded proteins or damaged organelles .

Pharmacokinetics

It has been observed that this compound has a selective inhibitory effect on doxorubicin multidrug resistance, making doxorubicin more effective in treating cancer . This suggests that this compound may influence the absorption, distribution, metabolism, and excretion (ADME) properties of other drugs.

Result of Action

this compound’s activation of AMPK leads to autophagic cell death in drug-resistant cancers . It induces cytotoxicity against a repertoire of cancer cell lines . Furthermore, it disrupts the lysosomal acidic environment and cathepsin D maturation, promoting cancer cell apoptosis .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, AMPK activation in this compound-treated cancer cells is induced when the cellular energy state is suppressed . This suggests that the cellular metabolic state can influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Hernandezine significantly induces cytotoxicity in cancer cells through the activation of apoptosis and necroptosis mechanisms . It triggers autophagosome formation by activating the AMPK and ATG5 conjugation systems, leading to LC3 lipidation .

Cellular Effects

This compound has been shown to cause damage to the mitochondrial membrane, with the damaged mitochondria undergoing mitophagy . It disrupts autophagic flux, demonstrated by the upregulation of p62 and accumulation of autolysosomes . It does not prevent the fusion of autophagosomes and lysosomes but inhibits the maturation of cathepsin D and increases lysosomal pH, indicating an impairment of lysosomal function .

Molecular Mechanism

This compound exerts its effects at the molecular level by activating AMPK . It prevents pAMPK from dephosphorylation to prolong its activity . This disproves the previous direct activation model and provides a new model to explain this compound-mediated AMPK activation .

Temporal Effects in Laboratory Settings

This compound could be orally delivered to animals and has a 3-fold long half-life in vivo as compared to metformin . Long-term oral this compound treatment potently reduced body weight and blood glucose in both type 2 diabetes mellitus (T2DM) mouse models by increasing glucose disposal and reducing lipogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It effectively alleviated hyperglycemia and reduced body weight in T2D mouse models . It appeared to have a low risk of causing cardiac hypertrophy .

Metabolic Pathways

This compound is involved in metabolic pathways that resulted from direct activation of AMP activated protein kinase (AMPK) . It induces energy- and autophagy-related gene 7 (Atg7)-dependent autophagy .

Properties

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZMQNZACIFDBL-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216926
Record name Hernandezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6681-13-6
Record name (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6681-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hernandezine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hernandezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERNANDEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Hernandezine's primary mechanism of action?

A1: this compound is a potent activator of AMP-activated protein kinase (AMPK) [, ]. AMPK is a central regulator of cellular energy homeostasis, and its activation by this compound triggers various downstream effects, including autophagy and cell cycle arrest.

Q2: How does this compound affect cancer cells?

A2: Studies demonstrate that this compound inhibits proliferation and induces apoptosis in several cancer cell lines, including melanoma [], hepatocellular carcinoma [], and pancreatic cancer []. This effect is mediated through AMPK activation, leading to autophagy-induced cell death [].

Q3: Does this compound affect the JAK/STAT pathway?

A3: Yes, research shows that this compound treatment downregulates phosphorylated JAK2 and STAT3 levels, leading to G0/G1 cell cycle arrest in melanoma cells. This effect can be further enhanced by a JAK2 inhibitor, suggesting involvement of the JAK2/STAT3 pathway in this compound's anti-cancer activity [].

Q4: What role does autophagy play in this compound's activity?

A4: this compound induces autophagy in melanoma cells, as evidenced by the presence of autophagic structures, increased LC3II/LC3-I ratio, and enhanced autophagic flux. Importantly, inhibiting autophagy with 3-MA significantly reduces this compound-induced apoptosis, highlighting the crucial role of autophagy in its mechanism of action [].

Q5: How does this compound modulate the AMPK-mTOR pathway?

A5: this compound treatment downregulates the phosphorylation of mTOR downstream targets (p70S6K) and upregulates the phosphorylation of AMPK downstream targets (ACC). Additionally, using an AMPK inhibitor (Compound C) significantly reduces this compound-induced apoptosis in melanoma cells. These findings suggest that this compound activates AMPK, inhibits mTOR, and subsequently induces autophagy-mediated apoptosis [].

Q6: Does this compound impact TNFα production?

A6: Yes, this compound inhibits LPS-induced TNFα production in human macrophage cell lines (THP-1 and U937) []. This anti-inflammatory effect is mediated through AMPK activation, as evidenced by the reversal of this effect upon AMPKα knockdown or dominant-negative mutation.

Q7: What is the chemical structure of this compound?

A7: this compound is a bisbenzylisoquinoline alkaloid. Its structure was initially elucidated and later revised [, ].

Q8: What is the molecular formula and weight of this compound?

A8: Although not explicitly provided in the abstracts, these details can be readily obtained from chemical databases based on this compound's known structure.

Q9: Is there any spectroscopic data available for this compound?

A9: Yes, studies have investigated the fluorescence and phosphorescence characteristics of this compound and related bisbenzyltetrahydroisoquinoline alkaloids. These properties are influenced by the absolute configuration of the molecule, and this compound is notable for exhibiting exciplex emission [].

A9: The provided abstracts primarily focus on the biological activity and pharmacological properties of this compound. Information regarding material compatibility, catalytic properties, and computational modeling is not available in these research articles.

Q10: Which structural features of bisbenzylisoquinoline alkaloids are crucial for their inhibitory activity on nicotinic acetylcholine receptors (nAChRs)?

A12: While the provided research primarily focuses on this compound, studies on related bisbenzylisoquinoline alkaloids, such as tetrandrine, this compound, and E6-berbamine, show them to be nAChR antagonists []. Their varying potencies and modes of action on different nAChR subtypes suggest that specific structural features influence their activity and selectivity, warranting further investigation.

A10: The provided abstracts lack detailed information on the stability and formulation of this compound, as well as SHE regulations related to its handling.

Q11: What is the pharmacokinetic profile of this compound?

A14: A validated UHPLC-MS/MS method has been developed for quantifying this compound in rat plasma and tissues []. This method enables pharmacokinetic and tissue distribution studies, providing valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q12: What is the evidence for this compound's anti-tumor activity?

A16: In vitro studies demonstrate that this compound inhibits the growth of various cancer cell lines, including mouse L1210 cells, human oral cancer KB cells, melanoma A375 and B16 cells, hepatocellular carcinoma HepG2 and Hep3B cells, and pancreatic cancer cells [, , , ]. Additionally, this compound exhibits antitumor activity in vivo, effectively treating mice bearing P388 leukemia, S180 ascites, and C26 colon cancer [].

Q13: Does this compound show any effect on diabetes?

A17: Yes, this compound has demonstrated potential in ameliorating type 2 diabetes in two mouse models by activating AMPK []. This finding suggests its possible therapeutic application beyond cancer treatment.

Q14: Has this compound been tested in clinical trials?

A14: While preclinical studies show promising results, the provided abstracts do not mention any clinical trials conducted with this compound.

A14: The provided abstracts lack information on resistance mechanisms, toxicology, drug delivery strategies, and biomarkers associated with this compound.

Q15: What analytical methods are used to characterize and quantify this compound?

A20: Various techniques have been employed to study this compound. These include: * Liquid chromatography coupled with mass spectrometry (LC-MS/MS): This method is used for quantifying this compound in biological samples, enabling pharmacokinetic and tissue distribution studies [, ]. * Fluorescence and phosphorescence spectroscopy: These techniques are used to study the luminescence properties of this compound and related alkaloids, providing insights into their structure and electronic configuration [].

Q16: What is the significance of the validated UHPLC-MS/MS method for this compound?

A21: The development and validation of a UHPLC-MS/MS method for quantifying this compound in rat plasma and tissues is a significant advancement []. This method provides the necessary sensitivity, selectivity, and accuracy for preclinical pharmacokinetic and tissue distribution studies, paving the way for further research and potential clinical translation.

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